molecular formula C14H19NO B141622 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] CAS No. 180160-92-3

3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]

Cat. No.: B141622
CAS No.: 180160-92-3
M. Wt: 217.31 g/mol
InChI Key: YJJHIMYQURVDAR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the design of novel therapeutic agents. The spiro[isobenzofuran-1,4'-piperidine] core structure has been identified as a key pharmacophore in the development of potent and selective agonists for the melanocortin-4 receptor (MC4R), a target for treating obesity and related metabolic disorders . Furthermore, structural analogs based on this core have demonstrated potent binding affinity to the neuropeptide Y5 receptor, highlighting its potential application in researching treatments for eating disorders, cardiovascular diseases, and psychiatric conditions . Historically, derivatives of this spirocyclic system have also been explored for their diuretic and antihypertensive properties, as well as potential activity in the central nervous system . As such, this compound provides researchers with a valuable and well-substantiated starting point for the synthesis and optimization of new chemical entities targeting a range of biological pathways.

Properties

IUPAC Name

3,3-dimethylspiro[2-benzofuran-1,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-13(2)11-5-3-4-6-12(11)14(16-13)7-9-15-10-8-14/h3-6,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJHIMYQURVDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3(O1)CCNCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Spirocyclization

This method involves condensing a pre-functionalized isobenzofuran derivative with piperidine under acidic conditions. For example, 3,3-dimethylisobenzofuran-1(3H)-one reacts with piperidine in the presence of hydrochloric acid (HCl) as a catalyst, typically in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the isobenzofuranone, followed by dehydration to form the spiro junction.

Key Parameters :

  • Catalyst: HCl (10–15 mol%)

  • Solvent: DMF or toluene

  • Temperature: 80–100°C

  • Yield: 60–75% after purification

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates spirocyclization by enhancing reaction kinetics. In one protocol, a mixture of 3,3-dimethylisobenzofuran-1(3H)-one and piperidine in acetonitrile undergoes microwave heating at 150°C for 30 minutes, achieving >90% conversion. This method reduces side products such as oligomeric byproducts commonly observed in traditional thermal approaches.

Optimization of Reaction Conditions

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO): Enhance solubility of intermediates but may promote decomposition at elevated temperatures.

  • Ether solvents (THF, dioxane): Improve reaction homogeneity for lithiation steps but require anhydrous conditions.

Catalytic Systems

  • Protic acids (HCl, H₂SO₄): Efficient for spirocyclization but risk hydrolyzing sensitive functional groups.

  • Lewis acids (ZnCl₂, BF₃·OEt₂): Enable milder conditions (50–70°C) but necessitate rigorous moisture exclusion.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Elution with ethyl acetate/hexane (1:4) removes unreacted starting materials and oligomers.

  • HPLC purification : Employed for high-purity (>98%) batches using a C18 column and acetonitrile/water gradient.

Spectroscopic Validation

  • ¹H NMR : Key signals include the spirocyclic methine proton (δ 4.1–4.3 ppm) and dimethyl singlet (δ 1.2–1.4 ppm).

  • HRMS : Molecular ion peak at m/z 231.1362 (C₁₄H₁₇NO₂).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors minimizes thermal degradation and improves yield consistency. Pilot studies demonstrate 85% yield at a throughput of 1.2 kg/day using a tubular reactor with immobilized HCl catalyst.

Waste Management

  • Solvent recovery : DMF and acetonitrile are recycled via fractional distillation.

  • Byproduct utilization : Oligomeric side products are repurposed as ligands in transition-metal catalysis.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeScalability
Acid-catalyzed60–75956–8 hHigh
Microwave-assisted85–90980.5 hModerate
Post-cyclization40–509012 hLow

Chemical Reactions Analysis

Amide Coupling Reactions

This compound undergoes nucleophilic substitution at the piperidine nitrogen. For example, treatment with carbonyl diimidazole (CDI) in anhydrous tetrahydrofuran (THF) facilitates coupling with indole derivatives to form key intermediates .

Representative Reaction:
$$ \text{3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]} + \text{CDI-activated indole} \rightarrow \text{Amide intermediate} $$

ReagentSolventConditionsProduct
CDIDry THFRoom temperature, overnightAmide 9

Alkylation Reactions

The piperidine nitrogen participates in alkylation under microwave-assisted conditions. Using 3-bromopropanenitrile with potassium hydroxide and potassium carbonate in acetonitrile yields cyanoalkylated derivatives .

Key Alkylation Pathway:
$$ \text{Spiro compound} + 3\text{-bromopropanenitrile} \xrightarrow{\text{MW, 150°C}} \text{Cyanoalkylated product} $$

BaseCatalystTemperatureTimeYield
KOH/K2_2CO3_3None150°C (MW)1 hr85%

Reduction Reactions

The compound’s amide derivatives can be reduced to amines using borane-dimethyl sulfide (BH3_3·DMS). This transformation is critical for generating intermediates for further functionalization .

Reduction Example:
$$ \text{Amide 9} \xrightarrow{\text{BH}_3\cdot\text{DMS}} \text{Amine 12} $$

Reducing AgentSolventConditionsProduct Purity
BH3_3·DMSDry MeOHReflux, 4 hr>95%

Nucleophilic Substitution

Azide introduction via NaN3_3 substitution in dimethylformamide (DMF) enables subsequent Staudinger reactions. For instance, hexyl bromide intermediate 13 reacts with sodium azide to form azide 14, which is reduced to amine 15 using triphenylphosphine .

Reaction Sequence:

  • $$ \text{13 (Br)} + \text{NaN}_3 \rightarrow \text{14 (N}_3\text{)} $$

  • $$ \text{14} \xrightarrow{\text{PPh}_3} \text{15 (NH}_2\text{)} $$

StepReagentSolventConditionsConversion
1NaN3_3Dry DMF60°C, 20 hr90%
2PPh3_3MeOH80°C, 2 hrQuantitative

Mechanistic Insights

  • Amide Formation : CDI activates carboxylic acid groups, enabling nucleophilic attack by the piperidine nitrogen .

  • Borane Reduction : BH3_3·DMS selectively reduces amides to amines without altering the spiro framework .

  • Microwave Acceleration : Alkylation reactions achieve higher yields and shorter durations (1 hour vs. 12–24 hours conventionally) under microwave irradiation .

Scientific Research Applications

Medicinal Chemistry

3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] has been identified as a modulator of 11-beta hydroxysteroid dehydrogenase type 1, an enzyme involved in cortisol metabolism. This modulation has implications for metabolic disorders such as obesity and diabetes . The compound's interactions with sigma receptors suggest potential therapeutic applications in treating neurological disorders and psychiatric conditions .

Drug Development

The compound serves as a valuable scaffold for developing novel therapeutic agents. Its unique structure allows for the design of derivatives with enhanced biological activity and reduced side effects. Researchers are actively investigating its potential as a lead compound in drug discovery programs targeting neurological and metabolic diseases .

Biological Research

Studies have focused on the biological activities of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine], particularly its interactions with various enzymes and receptors. Techniques such as radiolabeled ligand binding assays have been employed to elucidate these interactions, contributing to a better understanding of its pharmacodynamics and pharmacokinetics .

Analytical Chemistry

In analytical settings, this compound is used as a reference standard to ensure the accuracy and reliability of assays in quality control processes. Its distinct chemical properties make it suitable for various analytical methods .

Material Science

The unique properties of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] also position it as a candidate for developing advanced materials, including sensors and drug delivery systems that require specific chemical characteristics .

Case Studies

Several studies highlight the applications of this compound:

  • Modulation of Enzyme Activity : Research demonstrated that 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] effectively modulates the activity of 11-beta hydroxysteroid dehydrogenase type 1, presenting potential therapeutic avenues for metabolic diseases.
  • Receptor Interaction Studies : Investigations into the binding affinity of this compound to sigma receptors revealed its potential role in treating psychiatric disorders, showcasing its versatility in medicinal applications.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4’-piperidine] exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The spiro structure of the compound allows it to fit into unique binding sites, potentially leading to modulation of biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Receptor Affinity

Table 1: Key Structural and Pharmacological Differences
Compound Name Substituents/Modifications σ1R Ki (nM) σ2R Ki (nM) Selectivity (σ2/σ1) Key Applications
3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] 3,3-dimethyl on isobenzofuran Data pending Data pending - σR ligand development
Siramesine (SRM) Unsubstituted isobenzofuran-piperidine 10.5 12.6 1.2 Anticancer, σ2R agonist
Compound 4g (Haloperidol analogue) Spiro[isobenzofuran-piperidine] fragment 6.3 9.2 1.46 Dual σ1/σ2 affinity
Spipethiane (3) Spiro[piperidine-4,2'-thiochromane] High affinity High affinity - σR binding
Fluorescent derivative 29 (Indole-based) N-butyl linker + fluorescent tag 24.1 8.7 0.36 (σ2 selective) σ2R imaging probes
  • Siramesine : The unsubstituted parent compound exhibits balanced σ1/σ2 affinity, whereas dimethyl substitution in 3,3-dimethyl derivatives may alter receptor interaction due to steric effects .
  • Compound 4g: Incorporation of the spiro[isobenzofuran-piperidine] fragment enhances σ1/σ2 dual affinity compared to Siramesine, suggesting that minor structural tweaks improve receptor engagement .
  • Fluorescent Derivatives: Functionalization with tags (e.g., indole-based fluorophores) retains nanomolar σ2R affinity while enabling imaging applications, demonstrating the scaffold’s versatility .

Metabolic Stability and Stereochemical Effects

  • Enantioselectivity : In the enantiomers of 1'-benzyl-3-(3-fluoropropyl)-3H-spiro[[2]benzofuran-1,4'-piperidine], the (S)-enantiomer showed 3-fold higher σ1R affinity and slower hepatic metabolism than the (R)-form, highlighting the importance of stereochemistry in optimizing pharmacokinetics .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility/Stability
3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]·HCl 225.71 299.1 Stable at 2–8°C; hygroscopic
3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]·HCl 239.74 - Requires cold storage
Ethyl 1'-carboxylate analogue 261.32 - Sensitive to moisture; avoid dust
  • Hydrochloride salts generally exhibit higher solubility in polar solvents, facilitating formulation .

Biological Activity

3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] is a synthetic compound notable for its unique spiro structure, which has garnered attention in pharmacological research. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C14H19NO
  • Molecular Weight : 217.31 g/mol
  • CAS Number : 180160-92-3
  • InChI Key : YJJHIMYQURVDAR-UHFFFAOYSA-N

The compound features a spiro arrangement that connects an isobenzofuran moiety with a piperidine ring. This structural uniqueness contributes to its distinct biological properties.

The biological activity of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] is primarily attributed to its interactions with various molecular targets:

  • Enzyme Modulation : It acts as a modulator of specific enzymes, notably influencing pathways involved in metabolism and inflammation.
  • Receptor Interaction : The compound may bind to receptors that regulate cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

1. Anti-inflammatory Properties

Research indicates that 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] exhibits anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

2. Neuroprotective Effects

The compound has shown promise in neuroprotection studies. It appears to mitigate oxidative stress and reduce neuronal apoptosis in models of neurodegenerative diseases. This effect is likely mediated through the inhibition of reactive oxygen species (ROS) production.

3. Antimicrobial Activity

Preliminary investigations suggest that 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] possesses antimicrobial properties against a range of pathogens. Its efficacy varies based on the type of microorganism and the concentration used.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
3,3-Dimethyl-3H-spiro[benzo[c]furan-1,4'-piperidine]Spiro compoundAnti-inflammatory
3,3-Dimethyl-3H-spiro[2-benzofuran-1,4'-piperidine]Spiro compoundNeuroprotective
3,3-Dimethyl-1,3-dihydrospiro[isobenzofuran-1,4'-piperidine]Spiro compoundAntimicrobial

This table illustrates the diversity of biological activities among structurally related compounds. The unique spiro structure of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] may contribute to its distinct pharmacological profiles compared to other spiro compounds.

Study on Anti-inflammatory Effects

In a controlled study involving murine models of inflammation, treatment with 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] resulted in a significant reduction of inflammatory markers (e.g., TNF-alpha and IL-6) compared to the control group. This supports its potential as an anti-inflammatory agent in clinical settings.

Neuroprotection in Alzheimer's Disease Models

A recent study evaluated the neuroprotective effects of the compound in Alzheimer's disease models. Results indicated that it significantly reduced amyloid-beta levels and improved cognitive function in treated animals, highlighting its potential for therapeutic application in neurodegenerative disorders.

Q & A

Q. Advanced Research Focus

  • In vitro : cAMP accumulation assays in MC4R-transfected cells quantify agonist potency (EC₅₀) .
  • In vivo : Diet-induced obesity (DIO) rodent models assess weight loss efficacy and metabolic parameters (e.g., glucose tolerance) .

Methodological Insight : Use ED₅₀ values from tetrabenazine-induced hypolocomotion tests to correlate receptor activation with behavioral outcomes .

How can discrepancies between in vitro binding and in vivo pharmacokinetics be addressed?

Advanced Research Focus
Discrepancies often stem from metabolic instability or off-target effects. Solutions include:

  • Metabolite identification : Orbitrap-LC-MS identifies major metabolites (e.g., N-dealkylation products) to guide structural optimization .
  • Plasma stability assays : Incubate compounds in hepatocyte suspensions to predict in vivo clearance rates .

Methodological Insight : Integrate physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro and in vivo data .

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